Mulberrofuran G

描述

Mulberrofuran G has been reported in Morus lhou and Morus alba with data available.

from Mulberry tree; Diels-Alder type adduct; structure given in first source

Structure

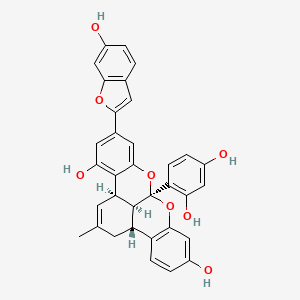

2D Structure

3D Structure

属性

分子式 |

C34H26O8 |

|---|---|

分子量 |

562.6 g/mol |

IUPAC 名称 |

(1S,9R,13R,21S)-1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |

InChI |

InChI=1S/C34H26O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-7,9-15,23-24,33,35-39H,8H2,1H3/t23-,24-,33-,34+/m0/s1 |

InChI 键 |

MJJWBJFYYRAYKU-OPKNDJPNSA-N |

手性 SMILES |

CC1=C[C@@H]2[C@@H]3[C@@H](C1)C4=C(C=C(C=C4)O)O[C@@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |

规范 SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |

同义词 |

albanol A mulberrofuran G |

产品来源 |

United States |

Foundational & Exploratory

Mulberrofuran G: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

This technical guide provides an in-depth overview of Mulberrofuran G, a bioactive natural product that has garnered significant interest within the scientific community. Tailored for researchers, scientists, and drug development professionals, this document details its discovery, primary natural sources, experimental protocols for its isolation, and a summary of its quantitative biological data.

Discovery and Characterization

This compound is a complex Diels-Alder type adduct, classified as a 2-arylbenzofuran flavonoid.[1] It was first isolated from the root bark of the cultivated mulberry tree, Morus alba L.[2][] Structurally, it is a polyphenol, and its intricate chemical architecture contributes to its diverse range of biological activities.[4] The initial structural elucidation was accomplished through extensive spectroscopic analysis, including 1H, 13C, and two-dimensional nuclear magnetic resonance (NMR), as well as mass spectrometry (MS).[2]

Natural Sources

This compound is a phytochemical primarily found in plants of the Morus (mulberry) genus.[4][5] The most significant and commonly cited source is the root bark of Morus alba (white mulberry).[2][][4] However, it has also been identified in other related species.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant |

|---|---|---|

| Morus alba L. | Moraceae | Root Bark[2][], Leaves[6] |

| Morus lhou | Moraceae | Not specified[7] |

| Morus mongolica | Moraceae | Not specified[1] |

| Morus nigra | Moraceae | Not specified[1] |

| Broussonetia papyrifera | Moraceae | Not specified[1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by multi-step chromatographic separation. The following is a generalized protocol based on methodologies described in the literature for isolating compounds from Morus alba root bark.

Protocol 3.1: General Isolation of this compound from Morus alba Root Bark

-

Preparation of Plant Material: The root bark of Morus alba is collected, air-dried, and pulverized into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered root bark is extracted exhaustively with a solvent such as acetone or ethanol at room temperature.[8] The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[8]

-

Initial Chromatographic Separation: The crude residue is subjected to column chromatography on silica gel.[8] A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone or methanol).[8]

-

Fraction Collection and Monitoring: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound.[8]

-

Further Purification: Fractions rich in this compound are combined and subjected to further purification steps. This may include repeated column chromatography or preparative TLC using different solvent systems (e.g., chloroform:acetone, n-hexane:acetone) to isolate the pure compound.[8]

-

Structural Confirmation: The purity and identity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Biological Activity and Quantitative Data

This compound exhibits a wide spectrum of biological activities, positioning it as a compound of significant pharmacological interest.[4] These activities include anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[9] A summary of its reported quantitative bioactivity data is presented below.

Table 2: Quantitative Bioactivity Data for this compound

| Activity | Target/Assay | Cell Line / Model | IC₅₀ / CC₅₀ |

|---|---|---|---|

| Antiviral | HBV DNA Replication | HepG 2.2.15 cells | 3.99 µM[2][9] |

| SARS-CoV-2 Infection | Vero cells | 1.55 µM[9][10] | |

| Anticancer | Cell Proliferation | A549 (Lung Cancer) | 22.5 µM[9] |

| Cell Proliferation | NCI-H226 (Lung Cancer) | 30.6 µM[9] | |

| Enzyme Inhibition | NOX (NADPH Oxidase) | In vitro | 6.9 µM[9] |

| Acetylcholinesterase (AChE) | In vitro | 2.7 µmol·L⁻¹[11] |

| Cytotoxicity | Cytotoxicity Assay | HepG 2.2.15 cells | 8.04 µM[9] |

Mechanism of Action & Signaling Pathways

Research into the mechanisms underlying this compound's bioactivities has identified its interaction with several key cellular signaling pathways. For instance, its anticancer effects in lung cancer cells are associated with the inhibition of the JAK2/STAT3 pathway.[9] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is common in many cancers.

Furthermore, the anti-inflammatory properties observed in related compounds like Mulberrofuran K involve the suppression of the nuclear factor-κB (NF-κB) and extracellular-regulated kinases (ERK) 1/2 pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[12] Given this compound's reported anti-inflammatory effects, it is plausible that it may act on similar pathways. Its neuroprotective effects are linked to the inhibition of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease.[11][13]

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0139182) [np-mrd.org]

- 2. pubs.acs.org [pubs.acs.org]

- 4. CAS 87085-00-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | Phosphatase | HBV | Glucosidase | TargetMol [targetmol.com]

- 6. This compound | 87085-00-5 | MDA08500 | Biosynth [biosynth.com]

- 7. This compound | C34H26O8 | CID 9959532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Mulberrofuran G (CAS No. 87085-00-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G is a naturally occurring prenylated flavonoid and a Diels-Alder type adduct isolated from the root bark of the white mulberry tree (Morus alba L.) and other Morus species.[1][][3] Identified by the Chemical Abstracts Service (CAS) number 87085-00-5 , this complex polyphenol has garnered significant scientific interest due to its diverse and potent pharmacological activities.[3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, multifaceted biological effects, mechanisms of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is characterized by a complex pentacyclic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 87085-00-5 |

| Molecular Formula | C₃₄H₂₆O₈ |

| Molecular Weight | 562.57 g/mol |

| IUPAC Name | (3aS,8aS,13bS,13cR)-8a-(2,4-Dihydroxyphenyl)-1,8a,13b,13c-tetrahydro-6-(6-hydroxy-2-benzofuranyl)-2-methyl-3aH-benzo[3][4][]benzopyrano[1,8-bc][1]benzopyran-4,11-diol |

| Synonyms | Albanol A |

| Appearance | Solid powder |

| Solubility | Soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Limited solubility in water. |

Synthesis and Isolation

Currently, there are no published reports on the total chemical synthesis of this compound. Its complex stereochemistry makes it a challenging synthetic target. Therefore, the primary source of this compound for research and development is through isolation from its natural source, the root bark of Morus alba.[5] The isolation process typically involves extraction with organic solvents followed by various chromatographic techniques to purify the compound.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in drug development. Its therapeutic potential spans antiviral, anticancer, neuroprotective, and anti-inflammatory applications.

Antiviral Activity

This compound has demonstrated notable antiviral effects against several viruses:

-

Hepatitis B Virus (HBV): It inhibits HBV DNA replication in HepG 2.2.15 cells.[5]

-

SARS-CoV-2: this compound has been shown to prevent SARS-CoV-2 infection by blocking the interaction between the virus's spike protein S1 receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is crucial for viral entry into host cells.[6][7][8]

Anticancer Activity

In the context of oncology, this compound has been shown to suppress the proliferation, migration, and invasion of lung cancer cells (A549 and NCI-H226). This antitumor activity is mediated through the inhibition of the JAK2/STAT3 signaling pathway.

Neuroprotective Effects

This compound demonstrates significant neuroprotective properties in models of cerebral ischemia. Its mechanism of action involves the inhibition of NADPH oxidase 4 (NOX4), which leads to a reduction in reactive oxygen species (ROS) production and subsequent endoplasmic reticulum (ER) stress. This, in turn, suppresses apoptotic signaling in neuronal cells.

Enzyme Inhibition

This compound is also a known inhibitor of several enzymes:

-

NADPH Oxidase (NOX): It acts as a general NOX inhibitor.

-

Tyrosinase: This inhibition suggests potential applications in cosmetology and in treating hyperpigmentation disorders.

-

Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase: Dual inhibition of these enzymes indicates a potential therapeutic role in managing diabetes and related metabolic disorders.

Quantitative Data on Biological Activities

The following table summarizes the key quantitative data related to the biological activities of this compound.

| Activity | Model System | Parameter | Value |

| NOX Inhibition | Enzyme Assay | IC₅₀ | 6.9 μM |

| HBV DNA Replication Inhibition | HepG 2.2.15 cells | IC₅₀ | 3.99 μM |

| Cytotoxicity | HepG 2.2.15 cells | CC₅₀ | 8.04 μM |

| Anti-SARS-CoV-2 Infection | Vero cells (βCoV/Korea/KCDC03/2020) | IC₅₀ | 1.55 μM |

| Antiproliferative (Lung Cancer) | A549 cells | IC₅₀ | 22.5 μM |

| Antiproliferative (Lung Cancer) | NCI-H226 cells | IC₅₀ | 30.6 μM |

Signaling Pathways Modulated by this compound

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active. This compound exerts its anticancer effects by inhibiting the phosphorylation of both JAK2 and its downstream target STAT3. This deactivation leads to the downregulation of genes involved in cell cycle progression and metastasis, such as CDK4 and MMP9, and the upregulation of cell cycle inhibitors like p27.

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Inhibition of the NOX4-Mediated Oxidative Stress and ER Stress Pathway

In the context of neuroprotection, this compound targets the NOX4 enzyme, a major source of ROS in neuronal cells. By inhibiting NOX4, this compound reduces oxidative stress. This, in turn, alleviates ER stress, as indicated by the decreased expression of ER stress markers such as GRP78, phosphorylated IRE1α, and XBP1. The reduction in both oxidative and ER stress ultimately leads to the inhibition of the apoptotic cascade, evidenced by the decreased cleavage of caspases 9 and 3, and PARP.

References

- 1. researchgate.net [researchgate.net]

- 3. NP-MRD: Showing NP-Card for this compound (NP0139182) [np-mrd.org]

- 4. This compound | C34H26O8 | CID 9959532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:87085-00-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The In Vitro Mechanism of Action of Mulberrofuran G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran G, a natural benzofuran derivative isolated from Morus species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a particular focus on its anti-cancer, neuroprotective, and potential anti-inflammatory effects. Through a systematic review of current literature, this document outlines the key signaling pathways modulated by this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for the key assays cited. The information is structured to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily investigated in the contexts of cancer, neuroprotection, and inflammation. In vitro studies have demonstrated its ability to inhibit key cellular signaling pathways, reduce oxidative stress, and induce programmed cell death in pathological conditions.

Anti-Cancer Activity

This compound has shown promising anti-cancer properties, particularly in non-small cell lung cancer (NSCLC) cell lines. Its mechanism primarily involves the inhibition of cell proliferation, migration, and invasion through the modulation of the Janus kinase/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.

This compound significantly inhibits the proliferation of human lung adenocarcinoma (A549) and squamous cell carcinoma (NCI-H226) cells in a dose-dependent manner.[1]

The metastatic potential of cancer cells is curtailed by this compound through the inhibition of cell migration and invasion.[1] This is achieved, in part, by the downregulation of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in extracellular matrix degradation.

Neuroprotective Effects

This compound exhibits neuroprotective properties by targeting NADPH oxidase 4 (NOX4), a significant source of reactive oxygen species (ROS) in the central nervous system. This inhibitory action mitigates oxidative stress and subsequent cellular damage.

This compound is an inhibitor of NADPH oxidase (NOX), with a reported IC50 of 6.9 μM. In models of oxygen-glucose deprivation/reoxygenation (OGD/R) in SH-SY5Y neuroblastoma cells, this compound suppresses ROS production and alleviates endoplasmic reticulum (ER) stress.

By mitigating oxidative stress and ER stress, this compound inhibits apoptotic signaling cascades in neuronal cells. This includes the downregulation of cleaved caspase-9 and caspase-3, as well as poly (ADP-ribose) polymerase (PARP) cleavage.[2]

Anti-Inflammatory and Antiviral Activities

While direct in-depth studies on the anti-inflammatory mechanism of this compound are emerging, its inhibitory effects on pathways known to be involved in inflammation, such as the JAK2/STAT3 pathway, suggest a potential role in modulating inflammatory responses. Furthermore, this compound has demonstrated antiviral activity against Hepatitis B virus (HBV) and SARS-CoV-2.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| A549 | Proliferation (CCK-8) | IC50 | 22.5 μM | [1] |

| NCI-H226 | Proliferation (CCK-8) | IC50 | 30.6 μM | [1] |

Table 2: Neuroprotective and Antiviral Activity of this compound

| Target/Model | Assay | Parameter | Value | Reference |

| NADPH Oxidase (NOX) | Enzyme Inhibition | IC50 | 6.9 μM | |

| HBV DNA replication (HepG 2.2.15 cells) | Antiviral Assay | IC50 | 3.99 μM | |

| SARS-CoV-2 infection (Vero cells) | Antiviral Assay | IC50 | 1.55 μM |

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

References

Preliminary Studies on the Therapeutic Potential of Mulberrofuran G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G, a naturally occurring benzofuran derivative isolated from Morus species such as the white mulberry (Morus alba), has emerged as a promising candidate for therapeutic development.[1] This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies investigating the therapeutic potential of this compound. The document summarizes key quantitative data, details experimental protocols for significant findings, and visualizes the core signaling pathways implicated in its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The therapeutic efficacy of this compound has been quantified across various biological assays. The following tables summarize the key inhibitory and cytotoxic concentrations, as well as in vivo efficacy data, to facilitate a comparative analysis of its potential across different therapeutic areas.

Table 1: In Vitro Anticancer and Antiviral Activity of this compound

| Therapeutic Area | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| Anticancer | A549 (Lung Adenocarcinoma) | CCK8 Proliferation Assay | IC₅₀ | 22.5 | [2][3] |

| NCI-H226 (Lung Squamous Cell Carcinoma) | CCK8 Proliferation Assay | IC₅₀ | 30.6 | [2][3] | |

| Antiviral (SARS-CoV-2) | Vero | SARS-CoV-2 Infection Assay | IC₅₀ | 1.55 | [4] |

| HEK293T (expressing ACE2 & TMPRSS2) | Spike-ACE2 Binding ELISA | IC₅₀ | 10.23 | [5] | |

| Antiviral (Hepatitis B Virus) | HepG 2.2.15 | HBV DNA Replication Assay | IC₅₀ | 3.99 | [4][6][7] |

| HepG 2.2.15 | Cytotoxicity Assay | CC₅₀ | 8.04 | [4] |

Table 2: Neuroprotective and Enzyme Inhibitory Activities of this compound

| Therapeutic Area | Model/Enzyme | Assay | Endpoint | Value (µM) | Reference |

| Neuroprotection | SH-SY5Y (Oxygen-Glucose Deprivation/Reoxygenation) | Cell Viability Assay | - | 0.016-2 (protective concentration range) | [4] |

| Enzyme Inhibition | NADPH Oxidase (NOX) | Enzyme Activity Assay | IC₅₀ | 6.9 | [4] |

| Tyrosinase | Enzyme Activity Assay | IC₅₀ | 6.35 | [2] | |

| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | IC₅₀ | 2.7 | [8] | |

| Butyrylcholinesterase (BuChE) | Enzyme Inhibition Assay | IC₅₀ | 9.7 | [8] | |

| Beta-secretase 1 (BACE1) | Enzyme Inhibition Assay | IC₅₀ | 0.3 | [8] |

Table 3: In Vivo Neuroprotective Efficacy of this compound

| Animal Model | Treatment | Outcome | Result | Reference |

| Rat Model of Middle Cerebral Artery Occlusion/Reperfusion | 0.2 mg/kg this compound (intraperitoneal) | Infarct Volume | 39.0% | [4] |

| 1 mg/kg this compound (intraperitoneal) | Infarct Volume | 26.0% | [4] | |

| 5 mg/kg this compound (intraperitoneal) | Infarct Volume | 19.0% | [4] | |

| Vehicle Control | Infarct Volume | 51.2% | [4] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of JAK2/STAT3 Signaling in Lung Cancer

This compound has been shown to inhibit the proliferation, migration, and invasion of lung cancer cells by inactivating the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[2][3]

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Neuroprotection via Inhibition of NOX4-Mediated Oxidative Stress

In models of cerebral ischemia, this compound demonstrates neuroprotective effects by inhibiting NADPH oxidase 4 (NOX4), leading to a reduction in reactive oxygen species (ROS) generation and subsequent endoplasmic reticulum (ER) stress.[1][9]

Caption: Neuroprotective mechanism of this compound via NOX4 inhibition.

Inhibition of SARS-CoV-2 Entry

This compound has been shown to prevent the entry of SARS-CoV-2 into host cells by blocking the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[5][10]

Caption: this compound blocks SARS-CoV-2 spike protein and ACE2 interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments that have demonstrated the therapeutic potential of this compound.

Anticancer Activity Assessment in Lung Cancer Cell Lines

Human lung adenocarcinoma (A549) and squamous cell carcinoma (NCI-H226) cells were cultured in Roswell Park Memorial Institute 1640 (RPMI-1640) medium supplemented with 10% fetal bovine serum (FBS).[2] The cells were maintained in a humidified incubator at 37°C with 5% CO₂.[2]

-

Seed A549 or NCI-H226 cells in 96-well plates at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 100 µM) and incubate for 24 hours.[3]

-

Four hours prior to the end of the incubation period, add 10 µl of Cell Counting Kit-8 (CCK8) solution to each well.

-

After the 24-hour incubation, measure the absorbance at 450 nm using a microplate reader to determine cell viability. The 50% inhibitory concentration (IC₅₀) is then calculated.[2]

-

Pre-coat the upper chamber of a Transwell insert with Matrigel.

-

Seed A549 or NCI-H226 cells in the upper chamber in serum-free medium containing different concentrations of this compound.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24 hours to allow for cell invasion.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells under a microscope.[2]

-

Treat A549 cells with 22.5 µM this compound and NCI-H226 cells with 30.6 µM this compound for 24 hours.[2]

-

Lyse the cells in RIPA buffer and collect the protein samples after centrifugation.[2]

-

Determine the protein concentration using the BCA method.[2]

-

Separate the protein samples by 10% SDS-PAGE and transfer them to nitrocellulose membranes.[2]

-

Block the membranes with 5% skim milk and incubate with primary antibodies against p-JAK2 and p-STAT3 overnight at 4°C.[2]

-

Wash the membranes and incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antiviral Activity Against SARS-CoV-2

-

Culture HEK293T cells stably expressing human ACE2 and TMPRSS2 in 96-well plates at a density of 5 × 10⁴ cells/well for 18 hours.[5]

-

Incubate SARS-CoV-2 spike pseudovirus (wild-type or D614G mutant) with 2 µM this compound or an anti-SARS-CoV-2 spike antibody at 37°C for 1 hour.[5]

-

Add the virus-compound mixture to the HEK293T cells.[5]

-

Assess the green fluorescent protein (GFP) expression levels using flow cytometry 72 hours after infection to determine the level of viral entry.[5]

-

Culture Vero cells in 384-well plates at a density of 1.2 × 10⁴ cells/well for 24 hours.[5]

-

Treat the cells with serial dilutions of this compound.

-

Infect the cells with a clinical isolate of SARS-CoV-2 (MOI 0.0125) and incubate at 37°C for 24 hours.[5]

-

Fix the cells and stain with an anti-SARS-CoV-2 nucleocapsid (N) primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for nuclear staining.[5]

-

Image the plates and quantify the number of infected cells to determine the IC₅₀.

Neuroprotective Effects in a Model of Cerebral Ischemia

-

Culture SH-SY5Y neuroblastoma cells in a glucose-free medium in an anaerobic chamber for a specified period to induce oxygen-glucose deprivation.

-

Return the cells to a standard glucose-containing medium and normoxic conditions for the reoxygenation phase.

-

Treat the cells with this compound (0.016-2 µM) during the OGD/R process.[4]

-

Assess cell viability, ROS production, and markers of apoptosis (e.g., cleaved caspase-3 and -9, PARP) and ER stress.[1][4]

-

Induce focal cerebral ischemia in rats by occluding the middle cerebral artery.

-

Administer this compound (0.2, 1, and 5 mg/kg) via intraperitoneal injection 30 minutes before the operation.[4]

-

After a defined period of occlusion, reperfuse the artery.

-

After a set period of reperfusion, sacrifice the animals and section the brains.

-

Stain the brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Calculate the infarct volume as a percentage of the total brain volume.[4]

Conclusion

The preliminary findings presented in this technical guide highlight the significant therapeutic potential of this compound across multiple domains, including oncology, virology, and neurology. Its ability to modulate key signaling pathways such as JAK2/STAT3 and NOX4, along with its direct antiviral activity, underscores its promise as a versatile drug lead. The provided quantitative data and detailed experimental protocols offer a solid foundation for further preclinical and clinical investigation. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as exploring its efficacy in a broader range of disease models to fully elucidate its therapeutic utility.

References

- 1. This compound Protects Ischemic Injury-induced Cell Death via Inhibition of NOX4-mediated ROS Generation and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and migration by inactivating JAK2/STAT3 signaling in lung cancer cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 3. This compound inhibits proliferation and migration by inactivating JAK2/STAT3 signaling in lung cancer cells | Bangladesh Journal of Pharmacology [banglajol.info]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound and isothis compound from Morus alba L.: anti-hepatitis B virus activity and mass spectrometric fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Potent Inhibitor of SPIKE Protein of SARS Corona Virus 2 | Journal of Pharmaceutical Care [jpc.tums.ac.ir]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. This compound, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Mulberrofuran G as a Potent NADPH Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran G, a naturally occurring prenylated flavonoid isolated from the root bark of Morus species, has emerged as a significant inhibitor of NADPH oxidase (NOX) enzymes. This technical guide provides a comprehensive overview of this compound's activity, focusing on its inhibitory effects on the NOX family of enzymes, particularly NOX4. It synthesizes available quantitative data, details relevant experimental protocols for studying its inhibitory action, and visualizes the pertinent biological pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound as a modulator of oxidative stress-related pathologies.

Introduction

NADPH oxidases are a family of transmembrane enzymes dedicated to the production of reactive oxygen species (ROS). While ROS play a role in cellular signaling and host defense at physiological concentrations, their overproduction by NOX enzymes is implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of specific NOX inhibitors is a promising therapeutic strategy.

This compound has been identified as a potent inhibitor of NOX enzymes, demonstrating significant antioxidant and anti-inflammatory properties. Its neuroprotective effects, in particular, have been linked to its ability to suppress NOX4-mediated ROS production and subsequent endoplasmic reticulum stress.[1][2][3] This guide delves into the technical details of this compound's action as a NOX inhibitor.

This compound: Inhibitory Profile

This compound exhibits a notable inhibitory effect on the overall activity of NADPH oxidases. While comprehensive isoform-specific inhibitory data is still emerging, current research highlights its significant role in modulating NOX4.

Quantitative Inhibition Data

The available quantitative data for this compound's inhibitory activity against NADPH oxidase is summarized below. It is important to note that while a general IC50 value for NOX inhibition has been established, detailed IC50 values for each specific NOX isoform are not yet widely reported in the literature.

| Target | IC50 Value (µM) | Assay System | Reference |

| NADPH Oxidase (general) | 6.9 | Not specified | [4] |

| NOX4 | Inhibition of activity and protein expression demonstrated | SH-SY5Y cells | [1][3] |

Mechanism of Action

The precise molecular mechanism by which this compound inhibits NADPH oxidase is an area of active investigation. Current evidence suggests that its therapeutic effects, particularly its neuroprotective properties, are mediated through the downregulation of NOX4 expression and the inhibition of its enzymatic activity.[1][3] The activation of many NOX isoforms, such as NOX1 and NOX2, is a complex process that involves the translocation of cytosolic regulatory subunits, including p47phox, p67phox, and the small GTPase Rac1, to the membrane-bound catalytic subunit. It is plausible that this compound may interfere with this assembly process, although direct evidence for its effect on subunit translocation is not yet available.

Below is a generalized signaling pathway for the activation of a p47phox-dependent NOX isoform, which represents a potential target for inhibitory compounds like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on NADPH oxidase activity and ROS production.

Measurement of Superoxide Production

This assay measures superoxide production in cell lysates or membrane fractions.

Materials:

-

Assay Buffer: 50 mM phosphate buffer (pH 7.0), 1 mM EGTA, 150 mM sucrose.

-

Lucigenin solution: 5 mM stock in water.

-

NADPH solution: 10 mM stock in assay buffer.

-

Luminometer.

-

Protein quantification assay (e.g., BCA or Bradford).

Procedure:

-

Prepare cell or tissue homogenates in ice-cold assay buffer.

-

Determine the protein concentration of the homogenates.

-

In a luminometer tube or a white-walled 96-well plate, add 20 µg of homogenate.[1]

-

Add assay buffer to a final volume of 180 µL.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.[1]

-

Immediately measure chemiluminescence kinetically for 10-30 minutes.[1]

-

Express superoxide production as relative light units (RLU) per milligram of protein.

This spectrophotometric assay quantifies superoxide by measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

-

Krebs-HEPES buffer.

-

Cytochrome c solution: 1 mg/mL in Krebs-HEPES buffer.

-

Superoxide Dismutase (SOD): 10 U/mL.[6]

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA).

-

96-well microplate reader.

Procedure:

-

Prepare cell suspension in Krebs-HEPES buffer.

-

In a 96-well plate, add cell suspension (e.g., 2.5 x 10^5 cells/well).[7]

-

To parallel wells, add SOD (for negative control) or buffer.

-

Add cytochrome c to all wells.[7]

-

Add this compound at various concentrations to test wells.

-

Add a stimulant (e.g., PMA) to initiate superoxide production, or measure basal production.

-

Measure the absorbance at 550 nm kinetically over 30-60 minutes.[8]

-

Calculate the SOD-inhibitable superoxide production by subtracting the rate of reduction in the presence of SOD from the rate in its absence. The amount of superoxide is calculated using the extinction coefficient of reduced cytochrome c (21.1 mM⁻¹cm⁻¹).[7]

Measurement of Hydrogen Peroxide Production

This fluorometric assay detects H₂O₂ released from cells or produced in enzymatic reactions.

Materials:

-

Amplex® Red reagent (10-acetyl-3,7-dihydrophenoxazine).

-

Horseradish peroxidase (HRP).

-

Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).[9]

-

H₂O₂ for standard curve.

-

Fluorescence microplate reader (Ex/Em ~540/590 nm).

Procedure:

-

Prepare a working solution of Amplex® Red (e.g., 50 µM) and HRP (e.g., 0.1 U/mL) in reaction buffer.[9] Protect from light.

-

Add 50 µL of cell supernatant or cell suspension to wells of a black-walled 96-well plate.[5]

-

Add this compound at desired concentrations.

-

Add 50 µL of the Amplex® Red/HRP working solution to each well.[5][9]

-

Incubate for 30 minutes at room temperature, protected from light.[5][9]

-

Measure fluorescence at an excitation of ~540 nm and an emission of ~590 nm.[5]

-

Quantify H₂O₂ concentration by comparing fluorescence values to the standard curve.

Analysis of NOX Subunit Expression and Translocation

Western blotting is used to determine the protein levels of NOX isoforms (e.g., NOX4) and the translocation of cytosolic subunits (p47phox, p67phox, Rac1) from the cytosol to the membrane.

Materials:

-

Lysis buffers for total cell lysate and for cytosolic/membrane fractionation.

-

Primary antibodies against NOX4, p47phox, p67phox, Rac1, and loading controls (e.g., GAPDH for cytosol, Na+/K+-ATPase for membrane).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescence detection reagents.

Procedure for Subunit Translocation:

-

Treat cells with this compound and/or a stimulant.

-

Harvest cells and perform subcellular fractionation to separate cytosolic and membrane fractions.[11]

-

Lyse cells in a hypotonic buffer and centrifuge at low speed to pellet nuclei and intact cells.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.

-

-

Determine protein concentration for both fractions.

-

Perform SDS-PAGE by loading equal amounts of protein from the cytosolic and membrane fractions for each condition.[12]

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies against p47phox, p67phox, or Rac1 overnight at 4°C.[12][13]

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detect chemiluminescence and analyze band intensities to determine the relative amount of each subunit in the cytosolic versus membrane fraction. A decrease in the cytosolic fraction and a corresponding increase in the membrane fraction indicates translocation.

Conclusion

This compound is a promising natural compound with significant inhibitory effects on NADPH oxidase, particularly implicated in the modulation of NOX4. Its demonstrated neuroprotective and anti-inflammatory activities underscore its potential as a lead compound for the development of therapeutics targeting oxidative stress-driven diseases. Further research is warranted to fully elucidate its isoform selectivity and the precise molecular mechanisms of its inhibitory action. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and characterize the pharmacological properties of this compound and other potential NOX inhibitors.

References

- 1. This compound Protects Ischemic Injury-induced Cell Death via Inhibition of NOX4-mediated ROS Generation and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. researchgate.net [researchgate.net]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid microplate assay for superoxide scavenging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genetex.com [genetex.com]

- 12. origene.com [origene.com]

- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

A Technical Guide to the Tyrosinase Inhibitory Activity of Mulberrofuran G

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mulberrofuran G, a 2-arylbenzofuran derivative isolated from Morus species, has emerged as a potent natural inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its efficacy, which surpasses that of commonly used agents like kojic acid, positions it as a promising candidate for applications in cosmetics, medicine, and food science. This document provides a comprehensive technical overview of this compound's tyrosinase inhibitory properties, including quantitative inhibitory data, detailed experimental protocols, and an exploration of its mechanism of action through kinetic analysis and structure-activity relationships.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potential of this compound has been quantified against mushroom tyrosinase, an enzyme with high homology to its human counterpart, making it a standard model for screening inhibitors.[1][2] The data consistently demonstrates this compound's superior performance compared to other compounds isolated from Morus species and the industrial standard, kojic acid.

Table 1: Comparative Inhibitory Activity against Mushroom Tyrosinase

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. The data highlights the potent inhibition of L-tyrosine oxidation (monophenolase activity) by this compound.

| Compound | Substrate | IC₅₀ (µM) | Relative Potency vs. Kojic Acid | Source |

| This compound | L-Tyrosine | 6.35 ± 0.45 | ~6x higher | [2][3] |

| Kuwanon G | L-Tyrosine | 67.6 | ~0.5x lower | [3] |

| Kuwanon G | L-DOPA | 44.0 | - | [3] |

| Albanol B | L-Tyrosine | > 350 (inactive) | - | [2][3] |

| Kojic Acid (Reference) | L-Tyrosine | 36.02 | 1x (baseline) | [3] |

Table 2: Enzyme Kinetic Parameters for this compound

Kinetic studies are crucial for elucidating the mechanism of inhibition. This compound has been identified as a competitive inhibitor of tyrosinase's monophenolase activity.[2][3][4] This indicates that it directly competes with the substrate (L-tyrosine) for binding to the enzyme's active site.[1][5] The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity; a lower Kᵢ value signifies a more effective inhibitor.

| Inhibitor | Inhibition Type | Inhibition Constant (Kᵢ) (µM) | Source |

| This compound | Competitive | 5.93 | [3] |

| Kuwanon G | Competitive | - | [2][3] |

Mechanism of Action and Structure-Activity Relationship

Competitive Inhibition Mechanism

Kinetic analysis using Lineweaver-Burk plots has confirmed that this compound acts as a competitive inhibitor.[2][3] This mechanism involves the inhibitor binding to the free enzyme at its active site, thereby preventing the substrate from binding and halting the catalytic reaction. This direct competition is a hallmark of inhibitors that often share structural similarities with the natural substrate.

Caption: Competitive inhibition of tyrosinase by this compound.

Key Structural Features

Structure-activity relationship studies, comparing this compound with the structurally similar but inactive compound Albanol B, have provided critical insights. The presence of the methyl cyclohexene ring moiety in this compound is considered crucial for its potent tyrosinase inhibitory activity.[2][3][4] This specific functional group likely plays a key role in the molecule's ability to favorably bind to amino acid residues within the enzyme's active site.[2]

Experimental Protocols

The following sections detail the standard methodologies employed to assess the tyrosinase inhibitory activity of this compound.

Mushroom Tyrosinase Inhibitory Assay (Spectrophotometric Method)

This assay quantifies the enzymatic activity by measuring the formation of colored products resulting from the oxidation of a substrate. A modified spectrophotometric method is typically used.[3]

-

Reagents and Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

Phosphate Buffer (e.g., 67 mM, pH 6.8)

-

Substrate: L-Tyrosine or L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)

-

Reference Inhibitor: Kojic Acid

-

96-well microplate and a microplate reader

-

-

Assay Procedure (for Monophenolase activity with L-Tyrosine):

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer and various concentrations of this compound.

-

Add the mushroom tyrosinase solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-Tyrosine substrate solution.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: General workflow for the tyrosinase inhibitory assay.

Enzyme Kinetic Analysis

This protocol determines the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's binding affinity (Kᵢ).

-

Procedure:

-

The tyrosinase assay is performed as described above, but with variations in both substrate and inhibitor concentrations.

-

A series of experiments are run with multiple fixed concentrations of the substrate (e.g., L-tyrosine at 1.0, 0.5, and 0.25 mM).[3][4]

-

For each substrate concentration, the reaction rate (V) is measured across a range of inhibitor concentrations (e.g., this compound at 1.6, 8, and 16 µM).[3]

-

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are determined.

-

-

Data Analysis:

-

The data is plotted on a Lineweaver-Burk (double reciprocal) plot, where 1/V is plotted against 1/[S] (S = substrate concentration).

-

For competitive inhibition, the lines for different inhibitor concentrations will intersect on the y-axis, showing an increase in the apparent Kₘ with no change in Vₘₐₓ.

-

The inhibition constant (Kᵢ) is then calculated from these plots.

-

Visualizing the Biological Pathway

Tyrosinase is the rate-limiting enzyme in the complex pathway of melanogenesis. This compound intervenes at the initial, critical steps of this cascade.

Caption: Inhibition of the melanogenesis pathway by this compound.

Conclusion

This compound stands out as a highly potent, naturally derived tyrosinase inhibitor. Its competitive mechanism of action and significant efficacy, demonstrated by low micromolar IC₅₀ and Kᵢ values, make it a compelling molecule for further investigation.[3] The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers and professionals aiming to harness the potential of this compound in the development of novel skin-lightening agents, anti-browning compounds for the food industry, and other therapeutic applications. The clear structure-activity relationship points towards the methyl cyclohexene ring as a key pharmacophore, offering a basis for the design of future synthetic analogs with potentially enhanced activity.[2][3]

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, this compound, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, this compound, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Pathways Modulated by Mulberrofuran G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran G, a natural compound isolated from Morus species, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound, with a focus on its inhibitory effects on key inflammatory signaling cascades. This document summarizes quantitative data, details experimental methodologies, and visualizes the complex biological interactions, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. The search for novel anti-inflammatory agents has led to the investigation of natural products, with this compound emerging as a promising candidate. This guide delineates the mechanisms by which this compound exerts its anti-inflammatory effects, primarily through the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT), NADPH oxidase 4 (NOX4), and likely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory activity stems from its ability to interfere with multiple signaling pathways that are crucial for the inflammatory response.

Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors that play a pivotal role in inflammation and immunity.

This compound has been shown to significantly down-regulate the phosphorylation of JAK2 and STAT3, key components of this pathway.[1] This inhibition of phosphorylation prevents the activation of STAT3, a transcription factor that, when activated, promotes the expression of various pro-inflammatory genes. The inhibitory effect of this compound on this pathway is comparable to that of known JAK/STAT inhibitors like AG490.[1]

Attenuation of NOX4-mediated Oxidative Stress

NADPH oxidase 4 (NOX4) is an enzyme that generates reactive oxygen species (ROS), which are significant contributors to oxidative stress and inflammation. This compound has been identified as an inhibitor of NOX enzyme activity and has been shown to reduce the expression of NOX4 protein.[2] By inhibiting NOX4, this compound decreases ROS production, thereby mitigating a key driver of the inflammatory process.

Postulated Inhibition of NF-κB and MAPK Pathways

While direct studies on this compound's effects on the NF-κB and MAPK pathways are still emerging, research on the structurally similar compound, Mulberrofuran K, provides strong evidence for this mechanism. Mulberrofuran K has been demonstrated to inhibit the transcriptional activation of NF-κB and the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a key component of the MAPK pathway, in lipopolysaccharide (LPS)-stimulated macrophages.[3] Given the structural similarity, it is highly probable that this compound exerts similar inhibitory effects on these central inflammatory pathways.

The NF-κB pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The MAPK pathways (including ERK, p38, and JNK) are also critical in transducing extracellular inflammatory signals to the nucleus to orchestrate the inflammatory response.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target Cell Line/Enzyme | Activity | IC50 Value (µM) | Reference |

| A549 cells | Growth Inhibition | 22.5 | [1] |

| NCI-H226 cells | Growth Inhibition | 30.6 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Middle cerebral artery occlusion/reperfusion-induced ischemic rats | 0.2, 1, and 5 mg/kg | Reduced infarct volume | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: this compound's multifaceted anti-inflammatory signaling inhibition.

Experimental Workflows

Caption: Standard experimental workflows to assess anti-inflammatory effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound and related compounds.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human lung cancer cell lines (e.g., A549, NCI-H226) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: For in vitro inflammation studies, cells are often pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Western Blotting for Phosphorylated Proteins

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-ERK, ERK, iNOS, COX-2). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

Assay Procedure: The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Quantification: The absorbance is measured at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent). The RNA is then reverse-transcribed into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR: The relative mRNA expression levels of target genes (e.g., iNOS, COX-2, IL-6, TNF-α) are quantified by qPCR using a SYBR Green-based assay. The expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to inhibit the JAK/STAT and NOX4 pathways, and its potential to modulate the NF-κB and MAPK signaling cascades, underscores its therapeutic potential for a range of inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for further research into the precise mechanisms of action and for the development of this compound as a novel anti-inflammatory drug. Future studies should focus on definitively elucidating its effects on the NF-κB and MAPK pathways and on conducting comprehensive preclinical and clinical trials to validate its efficacy and safety.

References

- 1. This compound inhibits proliferation and migration by inactivating JAK2/STAT3 signaling in lung cancer cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 2. This compound Protects Ischemic Injury-induced Cell Death via Inhibition of NOX4-mediated ROS Generation and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Hepatitis B Virus Potential of Mulberrofuran G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral properties of Mulberrofuran G against the Hepatitis B Virus (HBV). This compound, a natural compound isolated from Morus alba L. (white mulberry), has demonstrated notable efficacy in inhibiting HBV replication, positioning it as a compound of interest for further investigation in the development of novel anti-HBV therapeutics. This document collates the current quantitative data, details relevant experimental methodologies, and explores the potential mechanisms of action, offering a comprehensive resource for the scientific community.

Quantitative Efficacy of this compound against HBV

This compound has been evaluated for its ability to inhibit HBV DNA replication and its associated cytotoxicity in the well-established HepG 2.2.15 cell line model. The key quantitative metrics are summarized in the table below, providing a clear overview of its potency and therapeutic window.

| Compound | Parameter | Value (μM) | Cell Line | Reference |

| This compound | IC₅₀ (HBV DNA replication) | 3.99 | HepG 2.2.15 | [1][2][3] |

| This compound | CC₅₀ (Cytotoxicity) | 8.04 | HepG 2.2.15 | [4] |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of HBV DNA replication. A lower IC₅₀ value indicates higher potency.

CC₅₀ (Half-maximal cytotoxic concentration): The concentration of this compound that results in the death of 50% of the host cells. A higher CC₅₀ value is desirable, indicating lower toxicity to the host cells.

The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is approximately 2.02. This value provides an initial measure of the therapeutic window of the compound.

Experimental Protocols

The following section details the methodologies employed in the in vitro evaluation of this compound's anti-HBV activity. These protocols are based on standard practices for utilizing the HepG 2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates the hepatitis B virus.[5][6]

Cell Culture and Maintenance

-

Cell Line: HepG 2.2.15 cells, which are derived from the HepG2 cell line by transfection with a plasmid containing the complete HBV genome.[5] These cells constitutively secrete HBV particles.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection for HBV-expressing cells.[6]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Anti-HBV Activity Assay

The following workflow outlines the key steps in assessing the antiviral efficacy of this compound.

-

Cell Seeding: HepG 2.2.15 cells are seeded into 96-well plates at a predetermined density to ensure they reach approximately 80-90% confluency at the time of treatment.

-

Compound Treatment: After 24 hours of incubation to allow for cell adherence, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A positive control (e.g., a known HBV inhibitor like Lamivudine) and a negative control (vehicle-treated cells) are included.

-

Incubation: The treated cells are incubated for a period of 6 to 8 days, with the medium and compound being refreshed every 2-3 days.

-

Supernatant Collection and DNA Extraction: At the end of the incubation period, the cell culture supernatant is collected. Viral DNA is then extracted from the supernatant using a commercial viral DNA extraction kit.

-

Quantitative Real-Time PCR (qPCR): The amount of HBV DNA in the extracted samples is quantified using qPCR. Specific primers and probes targeting a conserved region of the HBV genome are used. A standard curve is generated using a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.

-

Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each concentration of this compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

-

Methodology: The cytotoxicity of this compound on HepG 2.2.15 cells is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure: Cells are seeded in 96-well plates and treated with the same concentrations of this compound as in the antiviral assay. After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Potential Mechanism of Action: A Focus on Host Signaling Pathways

While the precise molecular mechanism of this compound's anti-HBV activity is not yet fully elucidated, its known inhibitory effects on specific host cell signaling pathways provide a strong basis for a proposed mechanism of action. HBV replication is intricately linked with and often manipulates host cellular pathways to its advantage.[1] this compound's known targets, the JAK/STAT and NOX pathways, are both implicated in the HBV life cycle.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical component of the cellular response to cytokines and is involved in antiviral defense. However, HBV has been shown to activate the STAT3 signaling pathway to promote its own replication and prevent apoptosis of infected hepatocytes.[3] this compound has been demonstrated to inactivate the JAK2/STAT3 signaling pathway in other disease models.[7]

It is hypothesized that this compound exerts its anti-HBV effect by inhibiting the phosphorylation of JAK2, which in turn prevents the activation of STAT3. This disruption of the STAT3 signaling cascade would counteract the pro-viral environment created by HBV, leading to a reduction in viral replication.

Inhibition of NADPH Oxidase (NOX)

This compound is also a known inhibitor of NADPH oxidase (NOX) enzymes.[8] NOX enzymes are a major source of reactive oxygen species (ROS) in cells. While the role of ROS in HBV replication is complex, some studies suggest that an increase in oxidative stress can promote HBV replication. By inhibiting NOX, this compound may reduce the levels of ROS, thereby creating a less favorable environment for viral replication. Further research is required to definitively link NOX inhibition by this compound to its anti-HBV activity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new anti-HBV agents. Its demonstrated in vitro efficacy against HBV DNA replication, coupled with a known safety profile from its use in traditional medicine, warrants further investigation.

Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with viral or host factors to confirm the proposed mechanisms of action. This could involve studies to directly measure the effect of this compound on JAK/STAT and NOX activity in the context of HBV infection.

-

In Vivo Efficacy: Evaluating the antiviral activity and safety of this compound in animal models of HBV infection to assess its potential for clinical translation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective inhibitors of HBV replication with improved pharmacokinetic properties.

The findings presented in this technical guide provide a solid foundation for these future endeavors, highlighting this compound as a valuable lead compound in the ongoing search for a cure for chronic hepatitis B.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Hepatitis B Virus Activates Signal Transducer and Activator of Transcription 3 Supporting Hepatocyte Survival and Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. wjgnet.com [wjgnet.com]

- 7. This compound inhibits proliferation and migration by inactivating JAK2/STAT3 signaling in lung cancer cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 8. This compound Protects Ischemic Injury-induced Cell Death via Inhibition of NOX4-mediated ROS Generation and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Mulberrofuran G as a Novel Inhibitor of SARS-CoV-2 Spike Protein Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, initiates host cell entry through the interaction of its spike (S) protein with the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2] This critical step in the viral life cycle presents a prime target for therapeutic intervention. Natural products, with their vast structural diversity, offer a promising source for the discovery of novel antiviral agents.[1][2][3] Mulberrofuran G, a bioactive phytochemical isolated from the mulberry plant (Morus alba L.), has emerged as a potent inhibitor of the SARS-CoV-2 spike protein's interaction with the ACE2 receptor.[1][2][4] This technical guide provides an in-depth overview of the molecular interactions, inhibitory activities, and experimental methodologies used to characterize the effects of this compound on the SARS-CoV-2 spike protein. The information presented herein is intended to support further research and development of this compound as a potential therapeutic candidate for COVID-19.

Introduction

The global health crisis precipitated by the COVID-19 pandemic has spurred intensive research efforts to identify effective antiviral therapies. A key strategy in this endeavor is the inhibition of viral entry into host cells, a process mediated by the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.[1] Disrupting this interaction can effectively neutralize the virus and prevent infection. This compound, a naturally occurring compound, has demonstrated significant potential in this regard, exhibiting inhibitory effects on the spike-ACE2 interaction and subsequent viral entry.[1][2] This document synthesizes the current scientific findings on the interaction between this compound and the SARS-CoV-2 spike protein, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The inhibitory efficacy of this compound against SARS-CoV-2 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative findings from published studies.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 1.55 µM | SARS-CoV-2 Clinical Isolate Infection Assay | Vero | [1] |

| Inhibition | Significant at > 0.78 µM | SARS-CoV-2 Clinical Isolate Infection Assay | Vero | [1] |

| Parameter | Binding Target | Method | Observation | Reference |

| Binding Affinity | SARS-CoV-2 Spike Protein | BLItz System | High Affinity | [1][2] |

| Binding Affinity | ACE2 Receptor | BLItz System | High Affinity | [1][2] |

| Binding Interaction | SARS-CoV-2 Spike Protein | In Silico Docking | Strong interaction with active site residues | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature regarding the evaluation of this compound's interaction with the SARS-CoV-2 spike protein.

In Silico Docking Simulation

-

Objective: To predict the binding affinity and interaction patterns between this compound and the SARS-CoV-2 spike protein/ACE2 receptor complex.

-

Protocol:

-

Protein and Ligand Preparation: The three-dimensional crystal structure of the SARS-CoV-2 spike protein in complex with the ACE2 receptor is retrieved from the Protein Data Bank (PDB ID: 6M0J). The structure of this compound is obtained from the PubChem database (PubChem ID: 196583).[1]

-

Docking Software: Molecular docking simulations are performed using AutoDock Vina integrated with UCSF Chimera.[1]

-

Docking Parameters: A defined docking space is set up to encompass the interface between the spike protein and the ACE2 receptor.[1]

-

Analysis: The binding affinity is determined based on the lowest energy score from the docking simulation. The interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the spike protein and ACE2 are analyzed.[1]

-

SARS-CoV-2 Spike/ACE2 Inhibitor Screening Assay (ELISA)

-

Objective: To quantitatively measure the ability of this compound to block the binding of the SARS-CoV-2 spike protein to the ACE2 receptor.

-

Protocol:

-

Coating: A 96-well plate is coated with SARS-CoV-2 spike protein (1 µg/mL in PBS) and incubated overnight at 4°C.[1]

-

Washing and Blocking: The plate is washed with an immune buffer and then blocked with a blocking buffer for 1 hour at room temperature.[1]

-

Inhibitor Incubation: Various concentrations of this compound are added to the wells and incubated.

-

ACE2 Incubation: Biotinylated ACE2 is added to the wells and incubated.

-

Detection: Streptavidin-HRP is added, followed by a colorimetric substrate. The absorbance is measured to determine the extent of spike-ACE2 binding inhibition.

-

Bio-Layer Interferometry (BLItz) System Analysis

-

Objective: To measure the real-time binding affinity of this compound to the SARS-CoV-2 spike protein and the ACE2 receptor.

-

Protocol:

-

Immobilization: The SARS-CoV-2 spike protein or the ACE2 receptor is immobilized on the surface of a biosensor.

-

Association: The biosensor is dipped into solutions containing various concentrations of this compound to measure the association rate.

-

Dissociation: The biosensor is then moved to a buffer-only solution to measure the dissociation rate.

-

Data Analysis: The binding kinetics (association and dissociation constants) are analyzed to determine the binding affinity (Kd). The available literature indicates a high affinity, though specific Kd values are not provided in the abstracts.[1][2]

-

Pseudovirus Neutralization Assay

-

Objective: To assess the ability of this compound to inhibit the entry of SARS-CoV-2 spike-pseudotyped viruses into host cells.

-

Protocol:

-

Cell Culture: HEK293T cells stably expressing human ACE2 and TMPRSS2 are cultured in 96-well plates.[1]

-

Virus Incubation: SARS-CoV-2 spike pseudovirus (e.g., lentiviral particles) is incubated with different concentrations of this compound or a control antibody for 1 hour at 37°C.[1]

-

Infection: The virus-compound mixture is added to the HEK293T cells.[1]

-

Readout: After 72 hours, the expression of a reporter gene (e.g., Green Fluorescent Protein or Luciferase) is measured by flow cytometry or luminometry to quantify viral entry.[1]

-

SARS-CoV-2 Clinical Isolate Infection Assay

-

Objective: To confirm the inhibitory effect of this compound on the infection of host cells by a clinical isolate of SARS-CoV-2.

-

Protocol:

-

Cell Culture: Vero cells are cultured in 384-well plates.[1]

-

Infection: Cells are treated with serial dilutions of this compound and then infected with a clinical isolate of SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, 0.0125.[1]

-

Incubation: The infected cells are incubated at 37°C for 24 hours.[1]

-

Immunofluorescence: The cells are fixed and stained with a primary antibody against the SARS-CoV-2 nucleocapsid (N) protein and a fluorescently labeled secondary antibody. Cell nuclei are counterstained with Hoechst 33342.[1]

-

Analysis: The level of viral infection is quantified by imaging and analyzing the fluorescence signal. The 50% inhibitory concentration (IC50) is then calculated.[1]

-

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

Caption: this compound inhibits SARS-CoV-2 entry by blocking the spike-ACE2 interaction.

Caption: Workflow for the competitive ELISA to screen for spike-ACE2 inhibitors.

Caption: Workflow of the pseudovirus neutralization assay.

Conclusion

This compound has demonstrated compelling potential as an inhibitor of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor.[1][2] The data gathered from in silico, in vitro, and cell-based assays collectively support its role as a promising candidate for further preclinical and clinical investigation.[1] The detailed experimental protocols provided in this guide offer a framework for researchers to replicate and expand upon these findings. Future studies should aim to elucidate the precise binding kinetics, explore the in vivo efficacy and safety profile of this compound, and investigate its activity against emerging SARS-CoV-2 variants. The continued exploration of natural compounds like this compound is crucial in the ongoing effort to develop effective and accessible therapies for COVID-19.

References

- 1. This compound, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spi… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Potent Inhibitor of SPIKE Protein of SARS Corona Virus 2 | Journal of Pharmaceutical Care [publish.kne-publishing.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Early Research of Mulberrofuran G and its Effects on Cancer Cell Lines

This technical guide provides a comprehensive overview of the early research into this compound, a natural compound isolated from Morus alba (white mulberry), and its demonstrated anti-cancer properties. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the molecular pathways involved in its mechanism of action against various cancer cell lines.

Quantitative Data Summary